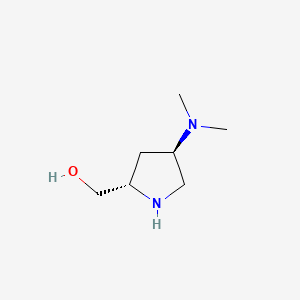

((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol

Description

((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol is a chiral pyrrolidine derivative characterized by a dimethylamino group at the 4-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₅H₁₂N₂O, with a molar mass of 116.16 g/mol (free base) . The dihydrochloride salt form (CAS 1609388-44-4) is commercially available with 95% purity and is utilized in pharmaceutical research for its stereospecific interactions and solubility in polar solvents .

Properties

IUPAC Name |

[(2S,4R)-4-(dimethylamino)pyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)7-3-6(5-10)8-4-7/h6-8,10H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXXKQAIOMNBD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1C[C@H](NC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protective Group Installation

The hydroxyl and amino groups of trans-4-hydroxy-L-proline are protected to prevent undesired side reactions. A common method employs p-nitrobenzyl chloroformate (PNZ-Cl) under basic conditions:

Procedure :

-

trans-4-Hydroxy-L-proline (1.0 equiv) is dissolved in aqueous NaOH (2N) and cooled to 0–5°C.

-

PNZ-Cl (1.1 equiv) in dichloromethane or toluene is added dropwise, maintaining pH 9–10.

-

The reaction proceeds for 1–3 hours, yielding trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline (II) with >90% yield.

Table 1: Optimization of PNZ Protection

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 93 |

| Solvent | H₂O/DCM biphasic | 92.6 |

| Base | NaOH (2N) | 80 |

Introduction of Dimethylamino Group

The hydroxyl group at C4 is converted to a dimethylamino moiety via a Mitsunobu reaction or mesylation followed by nucleophilic substitution.

Mesylation-Substitution Sequence :

-

Mesylation : Intermediate II is treated with methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (TEA, 2.0 equiv) in dichloromethane at -15°C.

-

Substitution : The mesylate intermediate reacts with dimethylamine (40% aqueous solution, 1.5 equiv) at 0–10°C, yielding the dimethylamino derivative (III).

Critical Considerations :

Reduction of Carboxylic Acid to Methanol

The carboxylic acid at C2 is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF):

Procedure :

-

Intermediate III (1.0 equiv) is dissolved in anhydrous THF under nitrogen.

-

BH₃·THF (3.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

The reaction is quenched with methanol, and the product is purified via recrystallization (ethanol/water).

Asymmetric Synthesis via Chiral Auxiliaries

For laboratories lacking access to trans-4-hydroxy-L-proline, asymmetric synthesis routes employing Evans oxazolidinones or Ellman sulfinamides have been explored.

Evans Oxazolidinone Approach

A pyrrolidine precursor is synthesized via [3+2] cycloaddition between a chiral oxazolidinone-bearing enolate and an acrylate derivative.

Key Steps :

-

Cycloaddition : (S)-4-Benzyloxazolidin-2-one reacts with methyl acrylate under Lewis acid catalysis (TiCl₄, -78°C).

-

Amination : The cycloadduct undergoes reductive amination with dimethylamine and NaBH₃CN.

-

Auxiliary Removal : Hydrolysis with LiOH/H₂O₂ yields the target alcohol.

Yield : 60–65% over three steps.

Catalytic Enantioselective Methods

Organocatalytic Aldol Reaction

A proline-catalyzed aldol reaction between dimethylaminoacetaldehyde and nitroethylene constructs the pyrrolidine skeleton with high enantioselectivity.

Conditions :

Transition Metal-Catalyzed Hydrogenation

Chiral ruthenium catalysts (e.g., Noyori-type) enable asymmetric hydrogenation of ketone intermediates:

Substrate : 4-(Dimethylamino)pyrrolidin-2-one

Catalyst : Ru-(S)-BINAP

Pressure : 50 bar H₂

Conversion : 99%, ee : 98%

Industrial-Scale Production Considerations

Cost-Effective Protecting Groups

Replacing PNZ with tert-butyloxycarbonyl (Boc) reduces costs without compromising yield:

Solvent Recycling

Biphasic systems (H₂O/DCM) allow solvent recovery, reducing waste.

Analytical Characterization

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.75 (m, 1H, CH₂OH), 2.92 (s, 6H, N(CH₃)₂), 2.45–2.30 (m, 2H, pyrrolidine) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 68.9 (CH₂OH), 54.2 (N(CH₃)₂), 45.1 (pyrrolidine) |

| HRMS | m/z 145.1331 [M+H]+ (calc. 145.1338) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.

Major Products:

Oxidation Products: Aldehydes or carboxylic acids.

Reduction Products: Various reduced derivatives.

Substitution Products: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Compounds: Used as a building block for synthesizing other chiral compounds.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: Potential inhibitor of specific enzymes.

Biochemical Studies: Used in studies to understand biochemical pathways.

Medicine:

Drug Development: Investigated for potential therapeutic applications.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Chemical Manufacturing: Used in the production of various chemicals.

Material Science:

Mechanism of Action

The mechanism of action of ((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Interacting with cellular receptors to trigger specific pathways.

Pathway Modulation: Affecting biochemical pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers

[(2S,4S)-4-Amino-2-pyrrolidinyl]methanol dihydrochloride

- CAS : 1207376-36-0

- Structure : Differs in stereochemistry (4S instead of 4R configuration).

- Impact : Stereochemical inversion alters hydrogen-bonding patterns and receptor binding. The (2S,4S) isomer may exhibit distinct pharmacokinetic profiles compared to the (2S,4R) form .

[(2R,4S)-4-Aminopyrrolidin-2-yl]methanol dihydrochloride

Substituent Variations

Fluorinated Analogs

- ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol CAS: 2206737-78-0 Structure: Fluorine replaces dimethylamino; methyl group at N1. Properties: Increased lipophilicity (logP ~1.2) compared to the target compound (logP ~0.5). Fluorine enhances metabolic stability but reduces basicity .

- ((2S,4R)-1-Methyl-4-(trifluoromethyl)pyrrolidin-2-yl)methanol Structure: Trifluoromethyl group at C3. Impact: The electron-withdrawing CF₃ group decreases nucleophilicity at the pyrrolidine nitrogen, affecting reactivity in coupling reactions .

Ester and Carbamate Derivatives

- Methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate CAS: 1217781-70-8 Structure: Ester group at C2; dichlorophenoxy substituent at C4. Applications: Used as an intermediate in agrochemical synthesis. The ester group enhances electrophilicity for nucleophilic substitutions .

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid CAS: 1807939-39-4 Structure: Boc-protected amino group; difluoromethoxy at C4. Properties: The Boc group stabilizes the compound under acidic conditions, making it suitable for peptide synthesis .

Functional Group Modifications

Thiol Derivatives

- (2S,4S)-2-Substituted 4-Mercaptopyrrolidine Derivatives

Sulfonamide Derivatives

- [5-(Hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol CAS: 192139-90-5 Structure: Sulfonyl group at N1; hydroxymethyl at C2 and C5. Applications: Sulfonamides are common in protease inhibitors due to their strong hydrogen-bonding capacity .

Research Implications

- Pharmaceutical Relevance : The target compound’s dihydrochloride form is prioritized for its solubility and bioavailability in CNS-targeting drugs .

- Stereochemical Sensitivity : The (2S,4R) configuration is critical for binding to α4β2 nicotinic receptors, whereas (2S,4S) isomers show reduced affinity .

- Fluorinated Analogs : Fluorine substitution improves blood-brain barrier penetration but may introduce metabolic liabilities .

Biological Activity

((2S,4R)-4-(Dimethylamino)pyrrolidin-2-yl)methanol, also known as a chiral organic compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a dimethylamino group and a hydroxymethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 144.22 g/mol. The stereochemistry at the second and fourth carbon atoms plays a crucial role in its biological activity, distinguishing it from other isomers such as ((2S,4S)-4-aminopyrrolidin-2-yl)methanol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 144.22 g/mol |

| Stereochemistry | (2S,4R) |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it can bind to specific enzymes and receptors, thereby altering their activity and leading to significant biological effects. This interaction is crucial in the context of neurotransmission and metabolic processes.

Key Mechanisms

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation : It may modulate neurotransmitter receptors, impacting signaling pathways related to mood and cognitive function.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of pyrrolidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures exhibited significant activity against seizure models. For instance, certain analogues showed efficacy in both the maximal electroshock (MES) and the pentylenetetrazol (PTZ) models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of pyrrolidine exhibited notable antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated strong potential for further development as antimicrobial agents .

Case Studies

-

Anticonvulsant Screening :

- A series of pyrrolidine analogues were synthesized and tested for anticonvulsant activity using standard methods like MES and scPTZ tests.

- Results indicated that specific analogues exhibited superior efficacy compared to traditional anticonvulsants, suggesting that this compound could be a promising candidate for epilepsy treatment .

- Antimicrobial Evaluation :

Q & A

Q. Advanced

- Protection/Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during coupling reactions to prevent racemization .

- Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioorthogonal handles without disturbing the pyrrolidine core .

- Enzymatic Resolution : Lipases or esterases can selectively modify undesired enantiomers in racemic mixtures, as seen in related amino-pyrrolidine systems .

What are the implications of the compound’s stereochemistry on its interaction with biological targets, and how can this be experimentally validated?

Advanced

The (2S,4R) configuration is critical for binding to chiral biological receptors (e.g., enzymes or GPCRs). Validation methods include:

- Docking Studies : Compare binding affinities of enantiomers using molecular dynamics simulations (e.g., AutoDock Vina). ’s fluorophenyl-pyrrolidine analog showed >10-fold selectivity for specific kinase targets due to stereochemistry .

- Pharmacological Assays : Test enantiomers in vitro (e.g., IC₅₀ measurements) to correlate stereochemistry with activity. For example, the (2S,4R) isomer of aminopyrrolidine derivatives exhibited enhanced inhibition of proteases .

- SAR Studies : Systematically modify substituents while retaining the (2S,4R) core to identify pharmacophoric elements .

How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Flow Chemistry : Continuous flow systems improve heat/mass transfer during exothermic steps (e.g., dimethylamino alkylation), reducing byproduct formation .

- Quality by Design (QbD) : Optimize reaction parameters (pH, solvent ratio) using DoE (Design of Experiments) to ensure reproducibility at multi-gram scales .

- Purification : Switch from column chromatography to crystallization for cost-effective isolation. notes that hydrochloride salt formation improves crystallinity in similar compounds .

What are the key stability considerations for long-term storage of this compound?

Q. Basic

- Moisture Sensitivity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the dimethylamino group .

- Light Sensitivity : Amber vials mitigate photodegradation, as UV exposure can oxidize the pyrrolidine ring .

- Purity Monitoring : Regular HPLC checks (every 6 months) to detect decomposition products, such as oxidized hydroxymethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.